molecular formula C17H15N5O4S B2970504 1-(4-((3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1324680-00-3

1-(4-((3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2970504
CAS No.: 1324680-00-3
M. Wt: 385.4
InChI Key: OXLFWUWVCDMQOF-UHFFFAOYSA-N
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Description

The compound 1-(4-((3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone features a pyrazine-oxadiazole-azetidine core linked via a sulfonyl group to a para-substituted phenyl ethanone moiety. Key structural attributes include:

  • 1,2,4-Oxadiazole: A five-membered heterocycle known for metabolic stability and bioisosteric replacement of ester or amide groups.
  • Sulfonyl linker: Enhances electronic effects and may influence pharmacokinetic properties.

Properties

IUPAC Name

1-[4-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S/c1-11(23)12-2-4-14(5-3-12)27(24,25)22-9-13(10-22)17-20-16(21-26-17)15-8-18-6-7-19-15/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLFWUWVCDMQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone (CAS: 1324680-00-3) is a novel chemical entity that integrates multiple pharmacophoric elements, including a pyrazinyl moiety and an oxadiazole ring. This structural complexity suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Chemical Structure

The molecular formula of the compound is C17H15N5O4SC_{17}H_{15}N_5O_4S, with a molecular weight of 385.39 g/mol. The presence of the oxadiazole and pyrazine rings is indicative of significant biological activity due to their established roles in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. A study by Dhumal et al. (2021) highlighted that various oxadiazole derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound's structure suggests it may similarly interact with bacterial cell membranes or inhibit essential enzymes, disrupting microbial growth.

Anticancer Potential

A recent investigation into azetidinone derivatives showed promising anticancer activity against MCF-7 breast cancer cell lines. The synthesized compounds exhibited cytotoxic effects with inhibition percentages ranging from 89% to 94% at varying concentrations when compared to doxorubicin . This suggests that the integration of the pyrazinyl and oxadiazole moieties within the azetidinone framework may enhance the compound's efficacy against cancer cells.

Antioxidant Properties

Antioxidant activity is another area where oxadiazole derivatives have been explored. The DPPH assay demonstrated that certain derivatives possess strong free radical scavenging abilities, which can be attributed to the electron-withdrawing nature of the oxadiazole ring . This property is crucial for preventing oxidative stress-related diseases.

Study on Antimicrobial Resistance

In a study focusing on antimicrobial resistance, researchers synthesized a series of 1,3,4-oxadiazole derivatives and tested their efficacy against resistant strains of bacteria. Compounds with pyrazine substitutions showed enhanced activity against Mycobacterium bovis, indicating their potential as new therapeutic agents in combating resistant infections .

Cytotoxicity Screening

In vitro cytotoxicity assays conducted on various derivatives indicated that compounds featuring the pyrazinyl and oxadiazole groups had significant cytotoxic effects on cancer cell lines. For instance, derivatives AZ-5 and AZ-10 were particularly noted for their high efficacy .

Data Table: Biological Activity Overview

Activity Type Tested Compounds Target Organism/Cell Line Efficacy Reference
AntimicrobialOxadiazole DerivativesStaphylococcus aureusSignificant inhibition
AnticancerAzetidinone DerivativesMCF-7 Cell Line89%-94% inhibition
AntioxidantVarious OxadiazolesN/AStrong scavenging ability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Heterocyclic Modifications
  • Compound BJ48720 (CAS 1704649-67-1): Features a pyrazin-2-yl-oxadiazole moiety linked to a piperidine ring instead of azetidine.
  • 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1323658-25-8): Replaces pyrazine with pyridin-3-yl, altering electronic properties. Pyridine’s single nitrogen vs. pyrazine’s two nitrogens may reduce solubility and hydrogen-bonding capacity .
Sulfonyl-Linked Scaffolds
  • 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (CAS 742113-03-7): Uses a piperazine-sulfonyl scaffold instead of azetidine-sulfonyl. Piperazine’s flexibility may lower target specificity compared to azetidine .
  • 2-((1-(1-(3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)ethyl)oxy)-5-(4-(methylsulfonyl)phenyl)pyrazine: Incorporates a methylsulfonyl-phenyl-pyrazine system but lacks the ethanone group, reducing electrophilic reactivity .

Molecular Properties and Bioactivity Trends

Compound Name Core Structure Heterocycles Molecular Weight Key Bioactivity (from Evidence)
Target Compound Azetidine-sulfonyl-phenyl Pyrazine, oxadiazole ~420–430* N/A (structural analog data used)
BJ48720 Piperidine-methyl-phenyl Pyrazine, oxadiazole 431.4 Anticancer (hypothesized)
CAS 1323658-25-8 Azetidine-sulfonyl-phenyl Pyridine, oxadiazole 426.5 Kinase inhibition (predicted)
CAS 742113-03-7 Piperazine-sulfonyl-phenyl Triazole, oxadiazole 427.6 Antiviral (e.g., SARS-CoV-2)

*Estimated based on analogs.

Key Observations:
  • Ring Size : Azetidine (4-membered) vs. piperidine/piperazine (6-membered) influences conformational flexibility. Smaller rings like azetidine may improve metabolic stability and binding precision .
  • Heterocycle Electronics : Pyrazine’s dual nitrogen atoms enhance solubility and electronic interactions compared to pyridine or phenyl groups .
  • Sulfonyl Group : Common in antiviral and anti-inflammatory agents; its electron-withdrawing nature may modulate enzyme binding .

Research Implications and Gaps

  • Biological Screening: No direct data exist for the target compound, but analogs with oxadiazole-sulfonyl motifs show antiviral and anticancer activity .
  • Structural Optimization : Azetidine’s rigidity vs. piperidine’s flexibility warrants comparative docking studies to assess target selectivity.
  • Pharmacokinetics : Pyrazine’s solubility advantages should be validated through ADME assays.

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